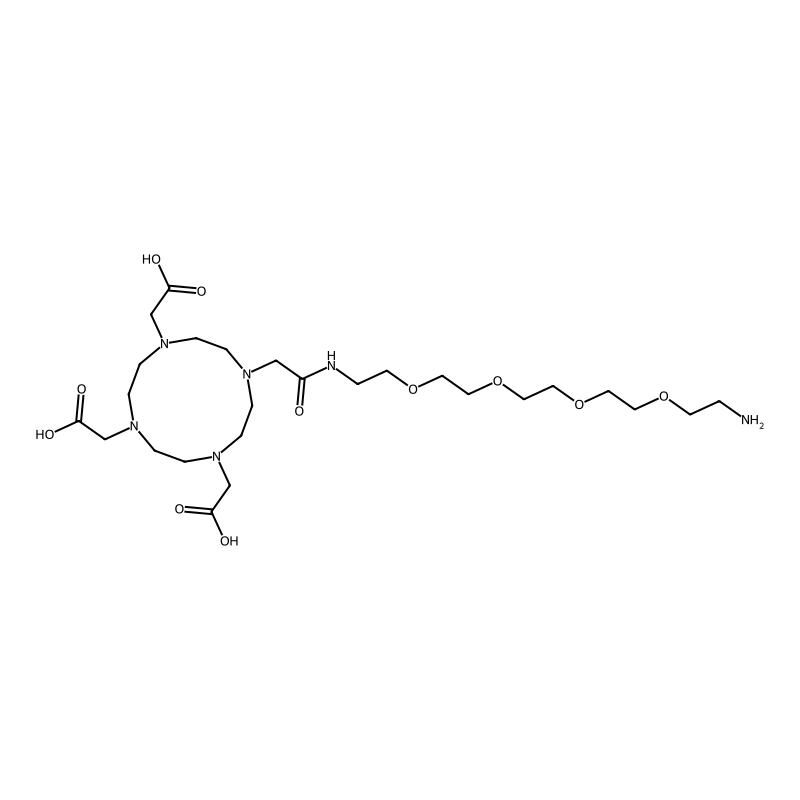NH2-PEG4-DOTA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
NH2-PEG4-DOTA, also known as DOTA-PEG4-NH2, is a molecule commonly used in bioconjugation for scientific research applications, particularly in the field of imaging diagnostics []. It combines three key functional groups:
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid): This chelator has a high affinity for binding metal ions, especially lanthanides like Gadolinium (Gd) used in magnetic resonance imaging (MRI) [, ].
- PEG (Polyethylene glycol): The PEG spacer acts as a hydrophilic chain, improving the water solubility of the molecule and reducing its aggregation in biological environments [, ].
- NH2 (amine group): This terminal amine group provides a reactive site for conjugation with biomolecules like antibodies or peptides, allowing researchers to attach the chelator for further applications [, ].
Biomolecule Labeling for Imaging
By linking NH2-PEG4-DOTA to biomolecules like antibodies or peptides, researchers can create targeted imaging probes. The DOTA chelator binds to a lanthanide ion, which possesses unique magnetic properties detectable by MRI. The attached biomolecule then guides the probe towards a specific target within the body, enabling researchers to visualize biological processes and diagnose diseases [, ].
Improved Pharmacokinetics
The PEG spacer in NH2-PEG4-DOTA offers several advantages. It enhances the water solubility of the conjugate, facilitating its transport throughout the body. Additionally, PEGylation can reduce immunogenicity, minimizing the risk of the immune system attacking the probe []. This improved pharmacokinetic profile allows for better in vivo imaging and drug delivery applications.
NH2-PEG4-DOTA is a bifunctional chelator that combines a polyethylene glycol (PEG) linker with a dodecane tetraacetic acid (DOTA) moiety. Its full chemical name is 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid. This compound is notable for its ability to form stable complexes with metal ions, making it valuable in radiopharmaceutical applications and biomedical research. The presence of the PEG linker enhances solubility and reduces immunogenicity, which is critical in therapeutic contexts .
- Nucleophilic Substitution: The amine group can react with N-hydroxysuccinimide esters to form stable amide bonds. This reaction typically occurs under mild conditions (pH 7-9) and is crucial for bioconjugation applications.
- Complexation with Metal Ions: NH2-PEG4-DOTA can chelate various metal ions such as gallium-68 and lutetium-177. This process involves the formation of stable metal-chelate complexes that are essential for imaging and therapeutic purposes .
These reactions enable NH2-PEG4-DOTA to be utilized in a range of applications from imaging to drug delivery.
The biological activity of NH2-PEG4-DOTA primarily stems from its ability to form stable complexes with metal ions. This property enhances the stability and bioavailability of the metal ions, allowing for targeted delivery in diagnostic imaging and therapeutic applications. The compound has shown potential in enhancing the efficacy of radiolabeled agents used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging .
The synthesis of NH2-PEG4-DOTA generally involves several steps:
- Preparation of the PEG Chain: The synthesis begins with the formation of the polyethylene glycol chain, which provides solubility and biocompatibility.
- Conjugation with DOTA: The PEG chain is then conjugated to the DOTA moiety through a series of
NH2-PEG4-DOTA has a variety of applications in:
- Radiopharmaceuticals: It is widely used for labeling radiotherapeutic agents and imaging probes due to its chelating properties.
- Bioconjugation: The compound can conjugate with biomolecules such as peptides and antibodies, enhancing their functionality in therapeutic contexts.
- Diagnostic Imaging: Its ability to form stable complexes with radioactive metals makes it suitable for use in PET and SPECT imaging techniques .
Interaction studies involving NH2-PEG4-DOTA typically focus on its binding affinity with various metal ions and biomolecules. These studies assess how effectively NH2-PEG4-DOTA can form complexes with different isotopes under varying conditions. For instance, research has shown that NH2-PEG4-DOTA can achieve high labeling efficiency with cerium isotopes at specific ligand-to-metal ratios, outperforming other chelators like DOTA under similar conditions .
NH2-PEG4-DOTA shares structural similarities with several other chelators used in biomedical applications. Here are some notable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Dodecane Tetraacetic Acid | Widely used chelator for radiopharmaceuticals | Lacks PEG linker, making it less soluble |
| 1,4,7-Triazacyclononane-Triacetic Acid | Superior binding ability with gallium isotopes | More rigid structure may limit flexibility |
| Triazacyclononane-Phosphinate | Higher specific activity compared to DOTA | Different binding mechanism may affect stability |
| NH2-PEG4-Azide | Bifunctional linker for conjugation | Contains azide group for click chemistry applications |
The unique feature of NH2-PEG4-DOTA is its PEG chain that enhances solubility and biocompatibility while maintaining effective metal ion complexation capabilities. This makes it particularly suitable for use in sensitive biological environments where stability and reduced immunogenicity are crucial .








